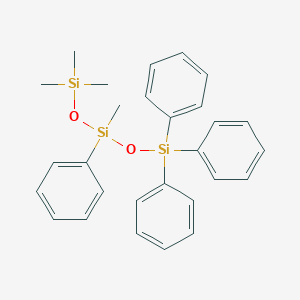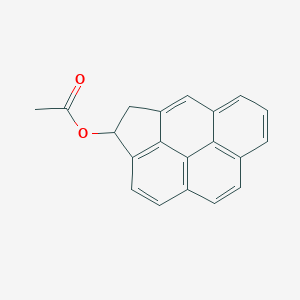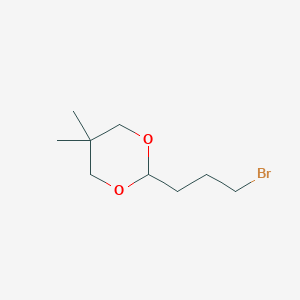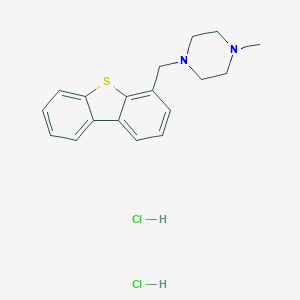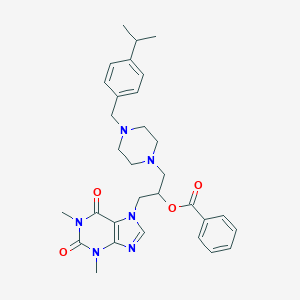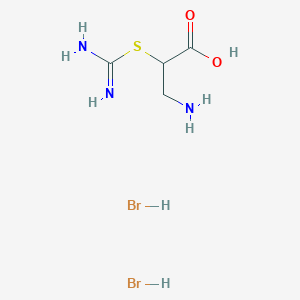
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. AET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Applications De Recherche Scientifique
AET has been used in a wide range of scientific research applications. It has been studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders. AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. It has also been shown to improve blood flow and reduce inflammation in cardiovascular diseases. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
Mécanisme D'action
AET inhibits the activity of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. AET binds to the active site of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and prevents the conversion of L-arginine to NO. This leads to a decrease in the production of NO, which can have therapeutic effects in various diseases.
Effets Biochimiques Et Physiologiques
AET has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of nitric oxide, which can lead to a decrease in inflammation and oxidative stress. AET has also been shown to improve blood flow and reduce blood pressure in cardiovascular diseases. In cancer, AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
AET has several advantages for lab experiments. It is a potent inhibitor of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and can be used to study the role of nitric oxide in various physiological processes. AET is also relatively stable and can be stored for long periods of time. However, AET has some limitations for lab experiments. It is a toxic compound and requires careful handling. AET can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on AET. One area of interest is the development of new AET derivatives with improved potency and selectivity. Another area of interest is the development of new therapeutic applications for AET, particularly in neurodegenerative disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of AET and its potential therapeutic applications in various diseases.
In conclusion, S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a potent inhibitor of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide) that has been extensively studied for its potential therapeutic applications in various diseases. AET has been shown to have a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, more research is needed to fully understand the therapeutic potential of AET and its future directions.
Méthodes De Synthèse
AET can be synthesized by reacting L-cysteine with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form AET dihydrobromide. The synthesis of AET is a complex process that requires expertise in organic chemistry.
Propriétés
Numéro CAS |
102274-25-9 |
|---|---|
Nom du produit |
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide |
Formule moléculaire |
C4H11Br2N3O2S |
Poids moléculaire |
325.02 g/mol |
Nom IUPAC |
3-amino-2-carbamimidoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-2(3(8)9)10-4(6)7;;/h2H,1,5H2,(H3,6,7)(H,8,9);2*1H |
Clé InChI |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
SMILES canonique |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
Synonymes |
3-amino-2-methanehydrazonoylsulfanyl-propanoic acid dihydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



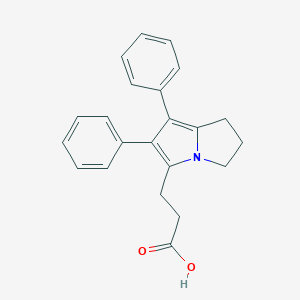
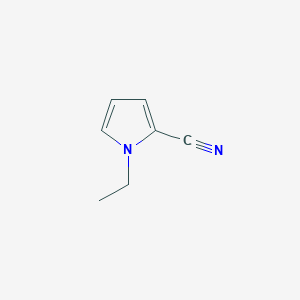
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
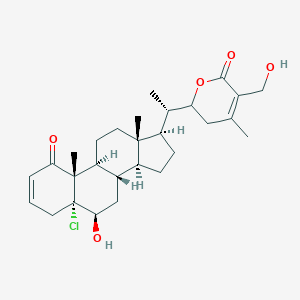
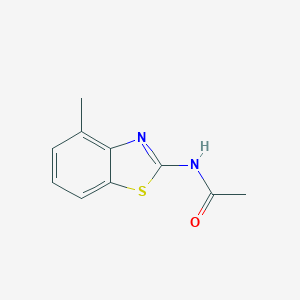
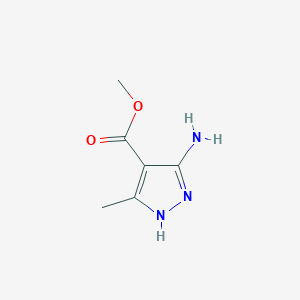
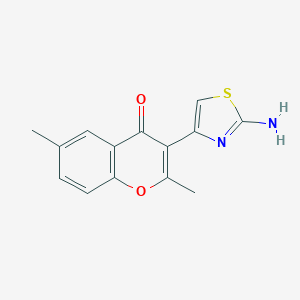
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
